molecular formula C16H16FNO2S B2404480 (E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide CAS No. 339105-17-8

(E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide

Cat. No.: B2404480
CAS No.: 339105-17-8
M. Wt: 305.37
InChI Key: KHRGPKQUWMNWBU-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide is a chemical compound characterized by the presence of a fluorobenzyl group, a methylphenyl group, and an ethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide typically involves the following steps:

    Formation of the Ethenesulfonamide Core: This can be achieved through the reaction of an appropriate sulfonyl chloride with an amine under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the ethenesulfonamide intermediate.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction, using a methylphenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or other nucleophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethanesulfonamide: Similar structure but lacks the double bond in the ethenesulfonamide moiety.

    N-(4-chlorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

(E)-N-(4-fluorobenzyl)-2-(4-methylphenyl)-1-ethenesulfonamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methyl]-2-(4-methylphenyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2S/c1-13-2-4-14(5-3-13)10-11-21(19,20)18-12-15-6-8-16(17)9-7-15/h2-11,18H,12H2,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRGPKQUWMNWBU-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.